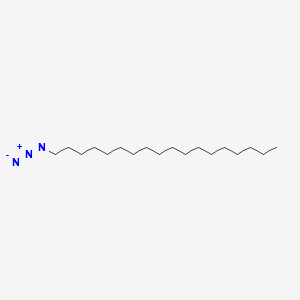
5-(2-bromo-6-fluorophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromo-6-fluorophenyl)oxazole is a chemical compound with the CAS Number: 2024254-28-0 . It has a molecular weight of 242.05 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 242.05 . The compound should be stored at a temperature between 2-8°C .Mecanismo De Acción
The mechanism of action of 5-(2-bromo-6-fluorophenyl)oxazole is not fully understood. However, it is known that the compound undergoes a nucleophilic substitution reaction with a variety of substrates, such as aldehydes, ketones, and alcohols. This reaction is believed to involve the formation of an intermediate bromonium ion, which is then attacked by a nucleophile, such as a hydroxide ion, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, due to its structural similarity to other compounds, such as benzene, it is expected to have similar toxic effects. It is also expected to be a skin and eye irritant, and may cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2-bromo-6-fluorophenyl)oxazole in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the compound is potentially hazardous, and should be handled with caution. In addition, it is important to use appropriate safety equipment, such as gloves, goggles, and a respirator, when working with the compound.
Direcciones Futuras
The potential applications of 5-(2-bromo-6-fluorophenyl)oxazole are numerous and varied. In the future, the compound could be used in the synthesis of a wide range of compounds, such as pharmaceuticals, dyes, fragrances, and materials. It could also be used in the development of new catalysts and reagents for organic synthesis. In addition, the compound could be studied further to better understand its mechanism of action and biochemical and physiological effects. Finally, the compound could be used to explore new areas of research, such as the development of new materials and technologies.
Métodos De Síntesis
The synthesis of 5-(2-bromo-6-fluorophenyl)oxazole can be achieved through a variety of methods. One method involves the reaction of 6-fluorobenzaldehyde with 2-bromoethanol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the reaction of 6-fluorobenzaldehyde with 2-bromoacetophenone in the presence of a base, such as sodium hydroxide, to form the desired product.
Aplicaciones Científicas De Investigación
5-(2-Bromo-6-fluorophenyl)oxazole has been studied for its potential applications in scientific research. For example, it has been used as a reagent in the synthesis of heterocyclic compounds, such as benzimidazoles and benzoxazoles, which are of interest in medicinal chemistry. It has also been used in the synthesis of benzothiazoles, which are of interest in the fields of materials science and organic electronics.
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-bromo-6-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZQGXTRYGLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)






![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)


